4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a versatile chemical compound with a complex structure. This compound finds applications in diverse scientific research fields, offering promising avenues for further exploration.
Preparation Methods
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is utilized in various scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, it can be employed in the production of specialized materials.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
When compared to similar compounds, 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique structural features and versatile applications. Similar compounds include N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide and 1-butyl-3-methylimidazolium tetrafluoroborate, among others .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-4-13-27(2)34(30,31)18-11-9-16(10-12-18)22(28)26-24-25-20(15-33-24)19-14-17-7-5-6-8-21(17)32-23(19)29/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIABYMJNIBHBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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